tert-Butyl 3-(aminomethyl)-3-fluorocyclobutanecarboxylate
CAS No.: 2408971-46-8
Cat. No.: VC4335633
Molecular Formula: C10H18FNO2
Molecular Weight: 203.257
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2408971-46-8 |
---|---|
Molecular Formula | C10H18FNO2 |
Molecular Weight | 203.257 |
IUPAC Name | tert-butyl 3-(aminomethyl)-3-fluorocyclobutane-1-carboxylate |
Standard InChI | InChI=1S/C10H18FNO2/c1-9(2,3)14-8(13)7-4-10(11,5-7)6-12/h7H,4-6,12H2,1-3H3 |
Standard InChI Key | XNQTWZWUAYMTEI-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)C1CC(C1)(CN)F |
Introduction
Synthesis Pathways
The synthesis of tert-Butyl 3-(aminomethyl)-3-fluorocyclobutanecarboxylate typically involves:
-
Cyclobutane Formation: The cyclobutane core can be synthesized through [2+2] cycloaddition reactions or other cyclization methods.
-
Fluorination: Introduction of the fluorine atom is achieved using reagents such as Selectfluor or diethylaminosulfur trifluoride (DAST).
-
Aminomethylation: The aminomethyl group is added via reductive amination or alkylation reactions.
-
Esterification: The tert-butyl ester is introduced using tert-butyl alcohol and an activating agent like dicyclohexylcarbodiimide (DCC).
Pharmaceutical Research
Compounds with fluorinated cyclobutanes are increasingly studied in drug discovery due to their:
-
Metabolic Stability: Fluorine atoms enhance resistance to enzymatic degradation.
-
Lipophilicity: Facilitates membrane permeability for drug candidates.
-
Potential Bioactivity: The aminomethyl group can interact with biological targets, such as enzymes or receptors.
Material Science
The unique structural features of this compound may also make it relevant in designing specialty polymers or materials with specific mechanical or thermal properties.
Analytical Characterization
To confirm the structure and purity of this compound, standard analytical techniques are employed:
-
Nuclear Magnetic Resonance (NMR):
-
-NMR for proton environments.
-
-NMR for carbon skeleton analysis.
-
-NMR to confirm fluorine placement.
-
-
Mass Spectrometry (MS):
-
Molecular ion peak to confirm molecular weight.
-
-
Infrared Spectroscopy (IR):
-
Identifies functional groups (e.g., amines, esters).
-
-
High-Performance Liquid Chromatography (HPLC):
-
Determines purity and potential impurities.
-
Challenges
-
The strained cyclobutane ring can pose synthetic challenges due to its reactivity.
-
Fluorination requires specialized reagents and conditions.
Future Directions
Research into fluorinated cyclobutane derivatives like this compound could focus on:
-
Developing new synthetic methodologies for efficient production.
-
Exploring biological activity for pharmaceutical applications.
-
Studying physicochemical properties for material science innovations.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume